molecular formula C10H8N2O2 B182471 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one CAS No. 62567-42-4

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

Cat. No. B182471
CAS RN: 62567-42-4
M. Wt: 188.18 g/mol
InChI Key: GJRPKRBVSRCFPC-FPLPWBNLSA-N
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Description

“6-(2-Hydroxyphenyl)pyridazin-3(2H)-one” is a chemical compound with the empirical formula C10H8N2O2 . It has a molecular weight of 188.18 .


Synthesis Analysis

A new synthesis for the preparation of 6-(2-hydroxyphenyl)-3-pyridazinones involves cyclizing a 1,1,1-trihalo-2-hydroxy-4-(2-hydroxyphenyl)-1-butanone with hydrazine .


Molecular Structure Analysis

The molecular structure of “6-(2-Hydroxyphenyl)pyridazin-3(2H)-one” is represented by the SMILES string Oc1ccccc1C2=NNC(=O)C=C2 .


Physical And Chemical Properties Analysis

“6-(2-Hydroxyphenyl)pyridazin-3(2H)-one” is a solid with a melting point of 297-302 °C (lit.) .

Scientific Research Applications

  • Synthesis Methods : A novel one-pot synthesis method for 2-phenyl-5-(o-hydroxyphenyl)-pyridazin-3(2H)-ones has been developed, expanding the scope of synthesizing these compounds (Basanagouda & Kulkarni, 2011).

  • Pharmaceutical Applications : The compound CEP-26401, derived from pyridazin-3-one, has been identified as a potential treatment for attentional and cognitive disorders, demonstrating high affinity for human and rat histamine H3 receptors (Hudkins et al., 2011).

  • Antiviral Research : Derivatives of 5-hydroxy-3(2H)-pyridazinone have been investigated as inhibitors of genotype 1 HCV NS5B polymerase, focusing on the structure-activity relationship and metabolic stability (Zhou et al., 2008).

  • Corrosion Inhibition : Studies using density functional approach have investigated the inhibitory effect of substituted pyridazines, including derivatives of 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one, against copper corrosion in nitric acid solution (Zarrouk et al., 2012).

  • Chemical Synthesis and Biological Activities : Research has been conducted on the synthesis of 6-(Biphenyl-4-yl)-2-[2-(indol-1-yl)ethyl]-4,5-dihydropyridazin-3(2H)-one and its derivatives, indicating their significance in pharmacology and organic chemistry (Asif et al., 2011).

  • Catalysis in Synthesis : A copper-catalyzed aerobic dehydrogenation method for synthesizing pyridazin-3(2H)-ones has been developed, showcasing the versatility of these compounds in chemical synthesis (Liang et al., 2013).

  • Platelet Aggregation Inhibition : Pyridazinone derivatives have been shown to inhibit platelet aggregation, suggesting potential for therapeutic use in cardiovascular diseases (Montero-Lastres et al., 1999).

  • Optical Properties : The ground and excited state dipole moments of newly synthesized pyridazin-3(2H)-one derivatives have been estimated, contributing to our understanding of their optical properties (Desai et al., 2016).

  • Anti-inflammatory and Analgesic Agents : Novel 6-substituted 2-alkylpyridazin-3(2H)-one derivatives have been synthesized and shown to have anti-inflammatory and analgesic properties, highlighting their potential in medical applications (Loksha & Abd-Alhaseeb, 2020).

  • COX-2 Inhibitory Efficacy : Synthesis of 2,6-disubstituted pyridazine-3(2H)-one derivatives and their evaluation for COX-2 inhibitory efficacy has been explored, suggesting their potential in developing new pharmaceutical agents (Ibrahim et al., 2017).

  • Polymer Chemistry : Research into the synthesis and characterization of polymers containing pyridazinone moieties, including 6-(4-hydroxyphenyl)pyridazin-3(2H)-one, shows the utility of these compounds in advanced materials science (Xu et al., 2006).

properties

IUPAC Name

3-(2-hydroxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-6,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUVPRZRSCWUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281906
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Hydroxyphenyl)pyridazin-3(2H)-one

CAS RN

62567-42-4
Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxyphenyl)pyridazin-3(2H)-one
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Record name 6-(2-Hydroxyphenyl)-3(2H)-pyridazinone
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Record name 6-(2-hydroxyphenyl)pyridazin-3(2H)-one
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Synthesis routes and methods I

Procedure details

A 20% w/v solution of potassium hydroxide cooled to 5° was added slowly to a cooled (5°) 50% aqueous solution of glyoxylic acid (1184 g, 8 mol) until the mixture had pH 9, with external cooling to maintain the temperature below 25°. 2-Hydroxyacetophenone (1089 g, 8 mol) was poured into a solution of potassium hydroxide (783 g) in water (2580 ml), this mixture was added to the glyoxylic acid-potassium hydroxide solution and the resultant mixture was stirred at room temperature for 4 hours. The pH was adjusted to pH 8, with external cooling, by the addition of concentrated sulphuric acid (330 ml). An inorganic sediment was removed by filtration, the filtrate was extracted with dichloromethane (3000 ml) and concentrated sulphuric acid (100 ml) was added with external cooling to the aqueous phase to give a mixture with pH 4.5. A solid precipitated out during this process. Concentrated aqueous ammonia (28% w/w) was added with external cooling until the mixture had pH 8. The precipitate dissolved during this addition. Aqueous hydrazine hydrate (64% w/w, 402.4 g, 8 mol) was added, the mixture was heated under reflux for 3 hours and allowed to cool to room temperature. The solid was filtered off, washed with water and 2-propanol and dried to give 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (811 g, 54%) m.p. 294°.
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aqueous solution
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1184 g
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1089 g
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783 g
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2580 mL
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glyoxylic acid potassium hydroxide
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330 mL
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402.4 g
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid (0.025M) in water (20 ml) was added triethylamine (3.3 ml), taking the pH to 9.5, followed by concentrated hydrochloric acid (2.5 ml) to take the pH to 4. Hydrazine (0.05M) was added slowly with the concurrent addition of sufficient glacial acetic acid to maintain a pH of 7.0. Steam heating was applied for 2 hours and during this time the pH of 7.0 was maintained by the addition of ammonia as necessary. The reaction mixture was allowed to cool to room temperature. The solid was filtered off, washed with water, 2-propanol and dried to afford 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (78.3%).
Name
2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid
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20 mL
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2.5 mL
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3.3 mL
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Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid in water was added ammonia until pH 7.0 was attained. Hydrazine was added slowly with the concurrent addition of sufficient glacial acetic acid to maintain a pH of 7.0. Steam heating was applied for 2 hours and during this time the pH of 7.0 was maintained by the addition of ammonia as necessary. The reaction mixture was allowed to cool to room temperature. The solid was filtered off, washed with water, 2-propanol and dried (MgSO4) to afford 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (85%).
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2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid
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Synthesis routes and methods IV

Procedure details

Sodium 3-nitrobenzenesulphonate (2.96 g) and 6-(2-hydroxyphenyl)-4,5-dihydro-3(2H)pyridazinone (2.5 g) were added to a stirred solution of sodium hydroxide (1.31 g) in water (25 ml) and the mixture was heated under reflux for 2.5 hours. Acetic acid was added to the warm stirred solution until there was no further precipitation and the mixture was pH 9. The mixture was filtered to give 6-(2-hydroxyphenyl)-3(2H)-pyridazinone (2.05 g) m.p. 287°-292°. A sample recrystallised from 2-methoxyethanol had m.p. 295°-299°.
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2.96 g
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2.5 g
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1.31 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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